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molecular formula C8H7BrN2O2 B8788131 N-(2-bromophenyl)-2-(hydroxyimino)acetamide

N-(2-bromophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8788131
M. Wt: 243.06 g/mol
InChI Key: KRUQMJREXXFSBT-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

To a 1000 mL round bottom flask, 2-bromoaniline (15 g, 0.0872 mol), water (400 mL), chloral hydrate (17.05 g, 0.1046 mol), hydroxylamine hydrochloride (19.25 g, 0.279 mol) and sodium sulfate (57.81 g) were added. To this reaction mixture conc. HCl (21 mL) was slowly added. The reaction mixture was stirred at 100° C. for 3 h. The white precipitate was formed and was collected by filtration. The white solid was dried to get the title compound [7 g, 33%]. 1HNMR (300 MHz, DMSO-d6): δ 12.46 (s, 1H), 9.48 (s, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H), 7.66 (s, 1H), 7.42 (t, J=6.9 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H); LC-MS (ESI): Calculated mass: 241.9; Observed mass: 243.0 [M+H]+ (RT: 0.66 min).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.05 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
57.81 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:10](Cl)(Cl)[CH:11]([OH:13])O.Cl.[NH2:17][OH:18].S([O-])([O-])(=O)=O.[Na+].[Na+].Cl>O>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH:10]=[N:17][OH:18] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
17.05 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
19.25 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
57.81 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white precipitate was formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The white solid was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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